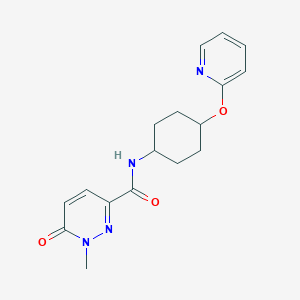

1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide is an organic compound known for its distinct structural properties and potential applications in various scientific fields. The compound consists of a pyridazine core substituted with various functional groups, which contribute to its unique chemical behavior and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: To synthesize 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide, a multi-step process involving the construction of the pyridazine core followed by functional group modifications is typically employed. Key reaction steps might include:

Cyclization: of suitable precursors to form the pyridazine ring.

Functional Group Substitution: to introduce the oxo, methyl, and carboxamide groups.

Formation of the Pyridin-2-yloxy Moiety: through nucleophilic substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve:

Optimized reaction conditions for scalability.

Continuous flow synthesis techniques to enhance efficiency.

Advanced purification methods like crystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Suitable nucleophiles or electrophiles under appropriate reaction conditions, such as solvents and catalysts.

Major Products: Depending on the specific reaction and conditions, the major products may include modified derivatives of the original compound with different functional groups or oxidation states.

Wissenschaftliche Forschungsanwendungen

1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry:

Investigating its reactivity and stability.

Designing and synthesizing derivatives for further study.

Biology:

Exploring its potential as a biological probe or ligand.

Studying its interactions with biological macromolecules.

Medicine:

Screening for potential therapeutic activities.

Exploring its potential as a drug candidate for various diseases.

Industry:

Developing new materials with unique properties.

Utilizing its chemical properties for specific industrial applications.

Wirkmechanismus

The mechanism of action of 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Gene Expression: Influencing transcriptional and translational processes.

Vergleich Mit ähnlichen Verbindungen

1-methyl-6-oxo-pyridazine-3-carboxamide: Lacks the pyridin-2-yloxy moiety and cyclohexyl ring.

4-(pyridin-2-yloxy)cyclohexyl derivatives: Differ in the core structure or functional groups.

N-alkyl substituted pyridazine derivatives: Vary in the alkyl group and substitution pattern.

Biologische Aktivität

1-Methyl-6-oxo-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its role as an inhibitor of Factor XIa, a key player in the coagulation cascade. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O3, with a molecular weight of approximately 328.37 g/mol. The structure includes a pyridinyl ether and a dihydropyridazine core, which contribute to its biological interactions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting Factor XIa. This inhibition can prevent thrombus formation, making it a potential therapeutic candidate for conditions associated with excessive clotting, such as thrombosis and embolism.

Anticoagulant Effects

This compound has been shown to effectively inhibit Factor XIa activity in vitro. The inhibition is dose-dependent, with significant effects observed at micromolar concentrations. This property positions the compound as a promising candidate for anticoagulant therapy.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the cyclohexyl and pyridine moieties can significantly influence the compound's potency and selectivity for Factor XIa. For instance:

- Cyclohexyl Configuration : The stereochemistry at the cyclohexyl position is critical; specific configurations enhance binding affinity.

- Pyridine Substituents : Variations in the substitution pattern on the pyridine ring can affect both the pharmacokinetic properties and biological activity.

Data Table: Biological Activity Summary

| Activity | Observation | Reference |

|---|---|---|

| Factor XIa Inhibition | Significant inhibition at micromolar concentrations | |

| Anticoagulant Potential | Effective in preventing thrombus formation | |

| Structure Modifications | Variations enhance potency and selectivity |

Case Studies

Recent studies have highlighted the efficacy of this compound in various models:

- In Vitro Studies : In laboratory settings, this compound demonstrated a strong inhibitory effect on human plasma clotting assays.

- Animal Models : In vivo studies using murine models have shown that administration of this compound results in reduced thrombus formation without significantly affecting bleeding times, suggesting a favorable therapeutic window.

- Comparative Studies : When compared to existing anticoagulants such as warfarin and direct oral anticoagulants (DOACs), this compound exhibited comparable efficacy with potentially fewer side effects related to bleeding complications.

Eigenschaften

IUPAC Name |

1-methyl-6-oxo-N-(4-pyridin-2-yloxycyclohexyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-21-16(22)10-9-14(20-21)17(23)19-12-5-7-13(8-6-12)24-15-4-2-3-11-18-15/h2-4,9-13H,5-8H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLQUTRBJUQWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.